SR9011 is a synthetic agonist of the nuclear receptor Rev-erbα. [, , , , , , , , , , , , ] Rev-erbα, along with Rev-erbβ, are essential components of the circadian clock, the biological system regulating daily physiological rhythms. [, , ] SR9011 acts by binding to and activating Rev-erbα, thereby influencing the expression of genes regulated by this nuclear receptor. [, , , , , ] It has emerged as a valuable tool in various research areas, including circadian biology, immunology, metabolism, and oncology. [, , , , , , , , , , , , , , ]
SR9011 is a synthetic compound that acts as an agonist of the nuclear receptors known as REV-ERB alpha and beta. These receptors play a crucial role in regulating various metabolic processes and circadian rhythms in mammals. The compound has garnered attention for its potential applications in metabolic modulation and circadian rhythm regulation, making it a subject of interest in pharmacological research.
SR9011 was developed as part of a series of compounds aimed at targeting the REV-ERB receptors, which are part of the nuclear receptor superfamily. It is structurally related to another compound, SR9009, and both are recognized for their ability to influence metabolic pathways. SR9011 is classified as a metabolic modulator due to its effects on energy metabolism and circadian regulation.
The synthesis of SR9011 involves several steps, primarily employing reductive amination techniques. The initial step includes the reaction of 5-nitro-2-thiophenecarboxaldehyde with 4-chlorobenzylamine, followed by further modifications to yield the final product. The detailed synthetic route can be summarized as follows:
The entire synthesis process is characterized by careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity.
The molecular formula of SR9011 is C23H31ClN4O4S, indicating the presence of multiple functional groups including amines, chlorines, and thiophenes. The structure features a complex arrangement that allows it to effectively bind to REV-ERB receptors. Key structural components include:
The presence of these groups contributes to its biological activity by enhancing receptor affinity .
SR9011 undergoes various chemical reactions that can be analyzed through high-resolution mass spectrometry techniques. These reactions include:
The metabolites of SR9011 can also be characterized using liquid chromatography-high resolution mass spectrometry, which allows for detailed analysis of its metabolic pathways in biological systems .
SR9011 functions by selectively activating REV-ERB alpha and beta receptors, leading to alterations in gene expression related to metabolism and circadian rhythms. The mechanism involves:
Experimental data indicate that SR9011 displays dose-dependent effects on these pathways, underscoring its potential as a therapeutic agent for metabolic disorders.
SR9011 exhibits specific physical properties that are critical for its application in research:
These properties are essential for its use in biological assays and pharmacological studies .
SR9011 has several potential applications in scientific research:
SR9011 (Chemical name: (R)-N-((4-chlorophenyl)(1-(2-(2-(methylamino)acetamido)ethyl)sulfonyl)benzamide) is a synthetic small molecule with the molecular formula C₂₃H₃₁ClN₄O₃S and a molecular weight of 479.04 g/mol. Its structure features a distinctive sulfonamide bridge connecting a chlorophenyl ring system to a substituted benzamide moiety, creating a stereospecific configuration essential for biological activity. The compound contains a chiral center at the carbon adjacent to the sulfonamide group, with the (R)-enantiomer exhibiting significantly higher binding affinity to REV-ERB receptors compared to its stereoisomer [1] [9].
The molecular architecture of SR9011 incorporates several pharmacophoric elements critical for its function: 1) The chlorophenyl group facilitates hydrophobic interactions within the ligand-binding pocket, 2) The sulfonamide moiety acts as a hydrogen bond acceptor, enhancing receptor binding specificity, and 3) The nitrobenzene component provides electron-withdrawing properties that stabilize the molecule's conformation. Spectroscopic characterization via circular dichroism confirmed direct binding to the REV-ERBα ligand-binding domain with a dissociation constant (Kd) of approximately 800 nM, consistent with its cellular activity [1] [9].
Table 1: Structural and Physicochemical Properties of SR9011
Property | Specification |
---|---|
IUPAC Name | (R)-N-((4-chlorophenyl)(1-(2-(2-(methylamino)acetamido)ethyl)sulfonyl)benzamide |
Molecular Formula | C₂₃H₃₁ClN₄O₃S |
Molecular Weight | 479.04 g/mol |
CAS Registry Number | 1379686-29-9 |
Stereochemistry | (R)-enantiomer |
Key Functional Groups | Chlorophenyl ring, sulfonamide bridge, benzamide moiety |
Solubility Profile | Soluble in DMSO (≥43 mg/mL) |
SR9011 functions as a potent and selective agonist for nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2), which act as transcriptional repressors within the core circadian machinery. Unlike many nuclear receptors that activate transcription upon ligand binding, REV-ERBs lack an activation function 2 (AF2) domain and instead recruit co-repressor complexes when liganded. SR9011 binds to the ligand-binding domain of REV-ERBα/β, inducing a conformational change that enhances recruitment of the nuclear receptor co-repressor (NCOR1) and histone deacetylase 3 (HDAC3). This molecular complex catalyzes histone deacetylation and chromatin condensation, leading to transcriptional repression of target genes [1] [2] [7].
SR9011 demonstrates nanomolar potency at both receptor subtypes, with half-maximal inhibitory concentrations (IC₅₀) of 790 nM for REV-ERBα and 560 nM for REV-ERBβ in Gal4-reporter assays. Specificity profiling across the nuclear receptor superfamily confirmed minimal activity against related receptors including PPARγ, RORα, and thyroid hormone receptor. The compound exhibits tissue- and cell type-specific effects through its action on distinct REV-ERB target genes [1] [9]:
Table 2: Transcriptional Targets and Functional Outcomes of SR9011-Mediated REV-ERB Activation
Target Gene | Regulatory Element | Biological Consequence | Tissue/Cell Type |
---|---|---|---|
BMAL1 (ARNTL) | RORE/RevRE | Circadian rhythm disruption | SCN, liver, muscle |
IL-6 | RORE | Reduced inflammation | Microglia, macrophages |
FASN | RORE | Inhibition of lipogenesis | Liver, adipose, cancer cells |
SCD1 | RORE | Altered lipid composition | Liver, cancer cells |
CCNA2 (Cyclin A) | RORE | Cell cycle arrest | Cancer cells |
p62/SQSTM1 | Indirect via autophagy genes | Autophagy inhibition | Cancer cells, senescent cells |
The development of SR9011 represents the convergence of three decades of circadian biology research and nuclear receptor pharmacology. The foundational work began with the discovery of REV-ERBα in 1989 as a reverse-strand transcript of the avian erythroblastosis virus v-erbA oncogene. Its paralog REV-ERBβ was identified five years later, establishing the NR1D subfamily of nuclear receptors. The critical breakthrough came in 2007 when heme was identified as the endogenous ligand for both REV-ERB receptors, revealing these transcription factors as metabolic sensors linking cellular energy status to circadian transcription [2] [3].
The first synthetic REV-ERB agonist, GSK4112, was reported in 2008 but possessed poor pharmacokinetic properties with negligible in vivo activity. This limitation catalyzed the development of improved compounds, leading to the synthesis of SR9011 and its analog SR9009 by Thomas Burris' group in 2012. This breakthrough was documented in a seminal Nature publication demonstrating that systemic administration of SR9011 altered circadian behavior, increased energy expenditure, and reduced obesity in murine models. The study established proof-of-concept that pharmacological targeting of circadian regulators could yield metabolic benefits [3] [4].
Subsequent research expanded SR9011 applications beyond metabolic regulation. In 2014, Nature Communications reported its effects on sleep architecture and anxiety behaviors, showing that administration during the inactive phase (ZT6) increased wakefulness and reduced REM sleep while simultaneously decreasing anxiety-like behaviors in mice. This dual action on sleep and affect highlighted REV-ERB's role in integrating circadian, behavioral, and emotional pathways [1] [8].
The most transformative application emerged in oncology research. In 2018, Nature published groundbreaking work demonstrating that SR9011 and SR9009 exhibited selective lethality toward cancer cells and oncogene-induced senescent cells across diverse malignancies (glioblastoma, leukemia, breast, colon, and melanoma). The compounds inhibited autophagy and lipogenesis—processes essential for cancer cell survival—while sparing normal cells. Remarkably, SR9011 impaired glioblastoma growth in vivo and improved survival without overt toxicity, establishing REV-ERB agonists as a novel class of anticancer agents with a favorable therapeutic index [5] [10].
Table 3: Key Milestones in SR9011 Development and Circadian Pharmacology
Year | Milestone | Significance | Reference |
---|---|---|---|
1989 | Discovery of REV-ERBα | Identification of novel nuclear receptor | [2] |
1994 | Identification of REV-ERBβ | Expansion of NR1D subfamily | [2] |
2007 | Identification of heme as endogenous ligand | Established REV-ERB as metabolic sensor | [3] |
2008 | Development of GSK4112 | First synthetic REV-ERB agonist (limited in vivo utility) | [3] |
2012 | Synthesis and characterization of SR9011 | First potent REV-ERB agonist with in vivo activity | [3] |
2014 | Demonstration of sleep/anxiety effects | Established circadian targets for neurobehavioral regulation | [1] [8] |
2018 | Anticancer activity demonstration | Expanded application to oncology with selective autophagy/lipogenesis inhibition | [5] [10] |
2020 | Microglial immunometabolism studies | Revealed role in neuroimmune regulation | [6] [7] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7